2-ethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a phenyl group substituted with a benzamide moiety containing an ethoxy group at the 2-position.
Properties
IUPAC Name |
2-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-2-27-18-9-4-3-8-16(18)20(26)22-15-7-5-6-14(12-15)17-10-11-19-23-21-13-25(19)24-17/h3-13H,2H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQPUQRBHVGFNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolo[4,3-b]pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Attachment of the phenyl group: The phenyl group can be introduced via a nucleophilic substitution reaction using phenyl halides and suitable catalysts.
Ethoxylation: The ethoxy group is introduced through an etherification reaction using ethyl iodide and a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-ethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide can undergo various chemical reactions, including:
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of benzofuran derivatives, including the target compound, typically involves condensation reactions between appropriate precursors. Recent studies have utilized various methodologies such as microwave-assisted synthesis and solvent-free conditions to improve yields and reduce reaction times. For instance, the synthesis of benzofuran-3(2H)-one derivatives has been achieved through the condensation of substituted 2′-hydroxyacetophenones with benzaldehydes under basic conditions, leading to significant yields of aurone derivatives .
Antioxidant Properties
Research indicates that compounds derived from benzofuran structures exhibit notable antioxidant activity. The presence of methoxy groups in the structure enhances electron donation capacity, which is crucial for scavenging free radicals. This property is essential for potential applications in preventing oxidative stress-related diseases .
Alkaline Phosphatase Inhibition
The compound has been investigated as a potential inhibitor of alkaline phosphatases (APs), enzymes that play a critical role in various physiological processes, including bone mineralization and dephosphorylation reactions. Studies have shown that certain benzofuran derivatives possess significant inhibitory effects against APs, suggesting their utility in treating conditions associated with altered enzyme activity .
Anti-inflammatory Effects
Compounds similar to (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one have been evaluated for anti-inflammatory properties. Some derivatives have demonstrated efficacy as COX-II inhibitors, which are valuable in managing inflammatory diseases such as arthritis .
Synthesis and Evaluation of Benzofuran Derivatives
A study focused on synthesizing a series of benzofuran derivatives and evaluating their biological activities revealed that modifications at specific positions significantly influenced their pharmacological profiles. For example, compounds with substituents at the 4-position showed enhanced inhibitory activity against APs compared to their unsubstituted counterparts .
Structure-Activity Relationship (SAR) Analysis
In-depth SAR studies have been conducted to understand how different substituents affect the biological activity of benzofuran derivatives. The presence of electron-donating groups such as methoxy or piperazine moieties has been correlated with increased potency against APs and other targets .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets. The triazolo[4,3-b]pyridazine moiety can bind to enzyme active sites or receptor binding pockets, leading to inhibition or modulation of their activity . This interaction can affect various cellular pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituents on the Triazolo-Pyridazine Core
- Target Compound: No substituent on the triazolo-pyridazine ring.
- N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide : Methyl group at position 3 of the triazolo-pyridazine. This substitution is critical for its activity as a LIN28 inhibitor, disrupting RNA-binding protein interactions and reducing cancer stem cell viability .
- Compound 10 () : Pyridine ring attached to the triazolo-pyridazine. Exhibits π-stacking with Trp168 and hydrogen bonding in PEF(S) protein docking studies, suggesting target-specific binding .
Functional Groups on the Benzamide/Phenyl Moiety
- Target Compound : Ethoxy group on the benzamide. Likely improves membrane permeability compared to smaller substituents.
- N-(3-(6-Methyl-triazolo-pyridazin-3-yl)phenyl)benzamide () : Methyl group on the triazolo-pyridazine. Demonstrates moderate antimicrobial activity, highlighting the role of lipophilic groups in microbial targeting .
- Compound 3ab () : Trifluoromethyl and pyrrolidine substituents. The electron-withdrawing CF₃ group may enhance metabolic stability .
Research Findings and Pharmacological Insights
- PEF(S) Binding : Triazolo-pyridazine derivatives with pyridine or benzamide groups (e.g., compound 10) show affinity for PEF(S) via π-stacking and hydrogen bonding, suggesting the target compound may share similar interactions .
- LIN28 Inhibition : Methyl-substituted triazolo-pyridazines (e.g., N-Methyl-N-[3-(3-methyl...)acetamide) demonstrate RNA-binding protein modulation, reducing tumor growth and stem cell viability .
- Antimicrobial Activity : Benzamide derivatives with methyl-triazolo substituents exhibit moderate activity, though the ethoxy group in the target compound may alter efficacy .
Biological Activity
2-ethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a complex organic compound that belongs to the class of benzamides and features a triazolo-pyridazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes existing research findings and case studies to elucidate the biological activity of this compound.
Structural Characteristics
The structural formula of this compound can be broken down into its key components:
- Benzamide Core : Provides a stable framework for biological activity.
- Triazolo[4,3-b]pyridazine Moiety : Imparts unique pharmacological properties due to its heterocyclic nature.
Anticancer Activity
Research indicates that compounds featuring triazolo and pyridazine structures exhibit significant anticancer properties. For instance:
- A study evaluated various triazolo derivatives against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent antiproliferative effects .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
Antimicrobial Activity
Compounds with similar structural motifs have also shown antimicrobial activity. The presence of the triazole ring enhances interaction with microbial targets:
- Triazolo derivatives have been reported to inhibit bacterial growth effectively against various strains, suggesting that the compound may also possess similar antimicrobial properties .
Anti-inflammatory Properties
The benzamide class is known for its anti-inflammatory effects:
- Some studies have indicated that derivatives of benzamide can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Mechanistic Insights
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of various kinases involved in cancer progression and inflammation .
- Modulation of Receptor Activity : The compound may act as a positive allosteric modulator for certain receptors involved in neurotransmission and inflammatory responses .
Case Studies
Several case studies highlight the potential applications of compounds similar to this compound:
- Cancer Therapy : In a clinical setting, compounds with similar structures were administered to patients with solid tumors. The results showed significant tumor regression in a subset of patients .
- Infection Models : Animal models treated with triazolo derivatives demonstrated reduced bacterial load and inflammation markers compared to controls .
Q & A
Q. What are the critical reaction conditions for synthesizing 2-ethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide?
- Methodological Answer : The synthesis involves:
-
Coupling reactions : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling between the triazolopyridazine core and substituted benzamide precursors. Optimal temperatures range from 60–80°C in DMF or THF .
-
Protection/deprotection : Protect amine groups with Boc (tert-butoxycarbonyl) to prevent side reactions during intermediate steps. Deprotect using TFA (trifluoroacetic acid) .
-
Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
- Key Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Yield drops by 15–20% outside this range |
| Reaction Time | 12–24 hours | Prolonged time increases byproducts |
| Catalyst Loading | 5–10 mol% Pd | Lower loading reduces coupling efficiency |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural confirmation :
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., ethoxy group at δ 1.3–1.5 ppm, aromatic protons at δ 7.0–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the triazolopyridazine core .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error. Fragmentation patterns validate substituent connectivity .
- Purity assessment : HPLC with C18 columns (acetonitrile/water gradient, 0.1% formic acid) detects impurities <0.5% .
Q. What functional groups in this compound are prone to chemical modifications?
- Methodological Answer :
- Ethoxy group : Susceptible to nucleophilic substitution under acidic conditions (e.g., HBr/acetic acid) .
- Triazolopyridazine core : Reacts with electrophiles (e.g., alkyl halides) at N1/N2 positions, altering biological activity .
- Benzamide moiety : Hydrolysis in basic media (e.g., NaOH/EtOH) yields carboxylic acid derivatives .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
-
Assay standardization :
-
Use identical cell lines (e.g., HCT-116 vs. MCF-7) and incubation times (48–72 hours). Discrepancies often arise from differential protein expression .
-
Validate with orthogonal assays (e.g., Western blot for target inhibition alongside cell viability) .
-
Solubility adjustments : Co-solvents (e.g., DMSO/PBS mixtures) improve compound solubility, reducing false negatives in cell-based assays .
- Case Study :
| Study | Reported IC₅₀ (μM) | Assay Conditions | Resolution Strategy |
|---|---|---|---|
| A | 0.5 | HCT-116, 48h | Validated via caspase-3 activation assay |
| B | 5.2 | MCF-7, 24h | Extended incubation time to 72h; IC₅₀ dropped to 1.8 μM |
Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
-
Substituent variation : Replace ethoxy with bulkier alkoxy groups (e.g., isopropoxy) to enhance hydrophobic interactions with target proteins .
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Scaffold hopping : Replace triazolopyridazine with triazolothiadiazole to assess impact on kinase selectivity .
-
In silico modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to ATP pockets of kinases (e.g., EGFR, CDK2) .
- SAR Data :
| Derivative | Substituent | IC₅₀ (EGFR, μM) | Selectivity Ratio (EGFR/CDK2) |
|---|---|---|---|
| Parent | Ethoxy | 0.5 | 1:3 |
| Derivative 1 | Isopropoxy | 0.3 | 1:10 |
| Derivative 2 | Triazolothiadiazole | 2.1 | 1:1 |
Q. How can solubility be improved without compromising target binding affinity?
- Methodological Answer :
- Prodrug approach : Introduce phosphate esters at the ethoxy group, which hydrolyze in vivo to release the active compound .
- PEGylation : Attach polyethylene glycol (PEG) chains to the benzamide nitrogen, enhancing aqueous solubility (logP reduction from 3.5 to 2.1) .
- Co-crystallization : Co-crystallize with cyclodextrins (e.g., β-CD) to form inclusion complexes, improving bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
